p-Xylene-d10 is the fully deuterated isotopologue of p-xylene, where all ten hydrogen atoms (¹H) have been replaced with deuterium (²H or D). This isotopic substitution makes it an essential tool in applications where the signals from protic solvents would interfere with analysis, most notably in Nuclear Magnetic Resonance (NMR) spectroscopy and as an internal standard for mass spectrometry (MS). Its physical properties, such as boiling point (135 °C) and density (0.948 g/mL at 25 °C), are similar to its non-deuterated counterpart, allowing it to serve as a direct, non-interfering substitute in many established protocols.
Substituting p-Xylene-d10 with standard, non-deuterated p-xylene is unfeasible for its primary applications; the intense proton signals of p-xylene would completely obscure the signals of the analyte in ¹H NMR spectroscopy. While other deuterated aromatic solvents like Toluene-d8 or Benzene-d6 exist, their different physical properties (solubility, boiling point, viscosity) and chemical shifts can alter sample behavior and complicate spectral interpretation, making them inexact replacements. [1] Furthermore, using partially deuterated or lower-purity grades of p-xylene introduces residual proton signals that compromise the quantitative accuracy and spectral clarity required for sensitive analytical methods and mechanistic studies. [2]
The primary procurement driver for p-Xylene-d10 is the elimination of solvent signals in ¹H NMR. The ¹H spectrum of standard p-xylene shows two strong signals for its methyl and aromatic protons. In contrast, high-purity p-Xylene-d10 (e.g., 99.5 atom % D) exhibits only minimal, predictable residual solvent peaks, providing a clear window for analyte signal detection and integration. [REFS-1, REFS-2] This is critical for accurate structural elucidation and quantitative analysis (qNMR) of analytes soluble in aromatic solvents.
| Evidence Dimension | ¹H NMR Signal Interference |
| Target Compound Data | Minimal residual proton signals (dependent on isotopic purity, e.g., >99.5 atom % D). |
| Comparator Or Baseline | Standard p-Xylene: Intense signals at ~2.3 ppm (CH₃) and ~7.1 ppm (aromatic C-H). |
| Quantified Difference | Signal intensity reduction of >99.5% for primary solvent peaks. |
| Conditions | Standard ¹H NMR spectroscopy in solution phase. |
This enables unambiguous detection and quantification of proton-containing analytes without overwhelming solvent interference, a fundamental requirement for NMR-based analysis.
In small-angle neutron scattering (SANS), the contrast between a particle and the surrounding solvent is key. Hydrogen and deuterium have vastly different coherent neutron scattering lengths (-3.74 fm and +6.67 fm, respectively). This allows p-Xylene-d10 to be used as a 'contrast matching' solvent. [1] By matching the scattering length density (SLD) of the deuterated solvent to one component in a complex system (e.g., a polymer), that component becomes effectively 'invisible' to neutrons, allowing for direct structural analysis of the remaining components. [2] This is impossible with standard p-xylene, which has a very different SLD and strongly scatters neutrons, obscuring the analyte's signal. [3]
| Evidence Dimension | Coherent Neutron Scattering Length Density (SLD) |
| Target Compound Data | High SLD (calculated approx. 6.0 x 10¹⁰ cm⁻²), enabling contrast matching. |
| Comparator Or Baseline | Standard p-Xylene: Low SLD (calculated approx. -0.4 x 10¹⁰ cm⁻²), creating high contrast with most hydrocarbon materials. |
| Quantified Difference | Opposite sign and an order of magnitude difference in SLD, fundamentally altering scattering behavior. |
| Conditions | Small-Angle Neutron Scattering (SANS) experiments on materials like polymers or surfactants in solution. |
This property is critical and non-substitutable for determining the solution-state structure and conformation of polymers and macromolecules where X-ray and other techniques fail.
When used as a precursor for synthesizing complex deuterated molecules or as an internal standard for quantitative mass spectrometry, the isotopic purity of p-Xylene-d10 is a critical procurement parameter. High atom % D (e.g., ≥99%) ensures a distinct mass shift (M+10) compared to the unlabeled analog, which is essential for accurate quantification and avoids signal overlap. Using a crude mixture or a grade with lower, less-defined isotopic purity introduces variability that compromises experimental reproducibility and the accuracy of quantitative results.
| Evidence Dimension | Isotopic Purity (Atom % D) |
| Target Compound Data | High-purity grades: ≥99 atom % D. |
| Comparator Or Baseline | Lower-purity grades (e.g., 98%) or crude deuteration mixtures. |
| Quantified Difference | Reduced presence of partially deuterated isotopologues (M+1 to M+9), ensuring a clean M+10 signal. |
| Conditions | Use as a chemical precursor in multi-step synthesis or as an internal standard in GC/MS analysis. |
High, certified isotopic purity guarantees reproducibility and analytical accuracy, justifying the procurement of a well-characterized standard over cheaper, less-defined alternatives.
Ideal for dissolving non-polar polymers and organic materials for ¹H NMR analysis, where the absence of solvent signals allows for clear characterization of polymer structure, dynamics, and degradation behavior. [1]
Essential for SANS studies to determine the structure of polymer coils, micelles, or protein-detergent complexes in solution by selectively matching the solvent's scattering length density to make specific components of the system 'invisible'. [2]
Serves as a reliable, high-purity internal standard for the quantification of volatile organic compounds (VOCs), including p-xylene and other aromatics, in complex environmental or industrial samples via GC/MS.
Used as a starting material for the synthesis of more complex deuterated molecules, such as ligands for organometallic catalysts or building blocks for OLED materials, where isotopic labeling is required to track reaction mechanisms or tune material properties.
Flammable;Irritant